molecular formula C14H11BrO2 B8751364 4-Bromophenyl phenylacetate CAS No. 79235-34-0

4-Bromophenyl phenylacetate

Cat. No. B8751364
M. Wt: 291.14 g/mol
InChI Key: WHUOBOZCUKCBMA-UHFFFAOYSA-N
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Patent
US06034121

Procedure details

Phenylacetyl chloride (9.4 g) was added dropwise to 4-bromophenol (10 g) in pyridine, and the reaction mixture was stirred at room temperature for 1 hour then evaporated to dryness under reduced pressure. The residue was taken up in ethyl acetate, washed with water, dried over magnesium sulfate, filtered and evaporated under reduced pressure to give 4-bromophenyl phenylacetate.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>N1C=CC=CC=1>[C:1]1([CH2:7][C:8]([O:18][C:15]2[CH:16]=[CH:17][C:12]([Br:11])=[CH:13][CH:14]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated to dryness under reduced pressure
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)OC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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